Cardiac Fibrosis Attenuation: Stachydrine vs. Telmisartan in Pressure-Overload Mouse Model
In a transverse aorta constriction (TAC) mouse model of pressure overload-induced cardiac fibrosis, stachydrine (Sta) treatment demonstrated anti-fibrotic efficacy comparable to the established angiotensin II type 1 receptor blocker telmisartan. Sta treatment partially reversed cardiac morphological and functional deteriorations and significantly blunted cardiac fibrosis as well as Tel [1]. Sta down-regulated the ACE/AngII/AT1R-TGFβ1 profibrotic axis at the transcriptional and protein levels, suppressing de novo AngII production [1].
| Evidence Dimension | Cardiac fibrosis attenuation |
|---|---|
| Target Compound Data | Sta significantly blunted cardiac fibrosis and reversed cardiac dysfunction; down-regulated AGT, ACE, AT1R, and TGFβ1 transcripts; decreased ACE and AngII protein levels |
| Comparator Or Baseline | Telmisartan (positive control, AT1R blocker) — blunted cardiac fibrosis comparably |
| Quantified Difference | Comparable anti-fibrotic efficacy; Sta uniquely suppressed de novo AngII production via down-regulation of AGT/ACE, a mechanism distinct from telmisartan's receptor blockade |
| Conditions | Mouse TAC model of pressure overload; primary cultured neonatal mouse cardiac fibroblasts (CFs) with AngII (10⁻⁷ M) stimulation; Sta dosage 10⁻⁶–10⁻⁴ M |
Why This Matters
This evidence demonstrates that Sta provides multi-target modulation of the fibrogenic axis (ACE/AngII/AT1R-TGFβ1) rather than single-receptor blockade, offering a mechanistically distinct tool for cardiac fibrosis research compared to conventional AT1R antagonists.
- [1] Liu X, Shan X, Chen H, Li Z, Zhao P, Zhang C, et al. Stachydrine ameliorates cardiac fibrosis through inhibition of angiotensin II/transformation growth factor β1 fibrogenic axis. Front Pharmacol. 2019;10:538. View Source
